6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is an organic compound with a crystalline structure. It is often used in various chemical and pharmaceutical applications due to its unique properties. This compound is known for its stability and solubility in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves organic synthesis reactions. One common method includes the reaction of 6,7-dimethylindanone with ammonia or an amine under specific conditions to form the amine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles as laboratory synthesis, with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3-dihydro-1H-inden-1-amine: A similar compound with a slightly different structure, lacking the methyl groups at positions 6 and 7.
1H-Inden-1-amine: Another related compound with a different degree of saturation and substitution pattern
Uniqueness: 6,7-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 7 can affect its steric and electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
2624135-90-4 |
---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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